molecular formula C7H13N B1281503 2-Propyl-2,5-dihydro-1H-pyrrole CAS No. 70882-10-9

2-Propyl-2,5-dihydro-1H-pyrrole

Cat. No.: B1281503
CAS No.: 70882-10-9
M. Wt: 111.18 g/mol
InChI Key: AOTYBMVEFSQQPM-UHFFFAOYSA-N
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Description

2-Propyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C7H13N It is a derivative of pyrrole, characterized by the presence of a propyl group at the second position and a partially saturated pyrrole ring

Scientific Research Applications

2-Propyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “2-Propyl-2,5-dihydro-1H-pyrrole” indicates that it should be stored in a cool, well-ventilated place . The MSDS can be found here .

Relevant Papers

Several papers have been published on the synthesis and properties of pyrrole derivatives . These papers provide valuable insights into the chemistry of “this compound” and related compounds.

Biochemical Analysis

Biochemical Properties

2-Propyl-2,5-dihydro-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes, altering the enzyme’s catalytic efficiency. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-propyl-1,4-diaminobutane with a suitable dehydrating agent can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the pyrrole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of starting materials, precise control of reaction conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Comparison with Similar Compounds

    2,5-Dihydro-1H-pyrrole: Lacks the propyl group, leading to different chemical properties.

    Pyrrolidine: Fully saturated ring, differing in reactivity and applications.

    2-Propylpyrrole: Fully unsaturated ring, with distinct chemical behavior.

Properties

IUPAC Name

2-propyl-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h3,5,7-8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYBMVEFSQQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500557
Record name 2-Propyl-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70882-10-9
Record name 2-Propyl-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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